molecular formula C2H4ClN3O B13670051 1,2,5-Oxadiazol-3-amine hydrochloride

1,2,5-Oxadiazol-3-amine hydrochloride

Cat. No.: B13670051
M. Wt: 121.52 g/mol
InChI Key: LWKFJIPWNYBCKU-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine hydrochloride is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and as a high-energy material. The presence of the oxadiazole ring imparts unique chemical and physical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Oxadiazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide and ethanol. The reaction mixture is refluxed until the evolution of hydrogen sulfide ceases . Another method includes the reaction of amidoxime with nitriles under acidic catalytic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in trifluoroacetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, its derivatives have been studied for their ability to inhibit enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in tumor immune evasion . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

1,2,5-Oxadiazol-3-amine hydrochloride can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives.

Properties

Molecular Formula

C2H4ClN3O

Molecular Weight

121.52 g/mol

IUPAC Name

1,2,5-oxadiazol-3-amine;hydrochloride

InChI

InChI=1S/C2H3N3O.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H

InChI Key

LWKFJIPWNYBCKU-UHFFFAOYSA-N

Canonical SMILES

C1=NON=C1N.Cl

Origin of Product

United States

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